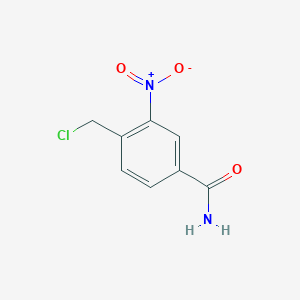

4-(Chloromethyl)-3-nitrobenzamide

描述

Contextualizing 4-(Chloromethyl)-3-nitrobenzamide within Nitroaromatic Compounds

4-(Chloromethyl)-3-nitrobenzamide belongs to the broad class of nitroaromatic compounds, which are organic molecules containing one or more nitro (-NO2) groups attached to an aromatic ring. The nitro group is a strong electron-withdrawing group, a feature that significantly influences the chemical reactivity of the aromatic ring. ontosight.ai Nitroaromatic compounds are of considerable interest due to their diverse applications, ranging from explosives to pharmaceuticals.

In the realm of medicinal chemistry, the nitroaromatic scaffold is a key feature in a variety of bioactive molecules. The reduction of the nitro group within biological systems can lead to the formation of reactive intermediates, a mechanism that has been explored in the development of therapeutic agents. smolecule.comresearchgate.net Derivatives of 4-(Chloromethyl)-3-nitrobenzamide, such as N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN), have been subjects of scientific investigation for their biological activities. smolecule.com This places the parent compound, 4-(Chloromethyl)-3-nitrobenzamide, within the important context of nitroaromatic compounds with potential for further chemical exploration and derivatization.

Overview of Chemical Significance and Research Interest in Chloromethylated Nitrobenzamide Scaffolds

The chemical significance of 4-(Chloromethyl)-3-nitrobenzamide lies in its identity as a "molecular scaffold" or "building block". nih.govmdpi.com In chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached. nih.gov The chloromethylated nitrobenzamide scaffold provides a robust framework for generating a library of derivative compounds through modification of its functional groups.

The presence of the chloromethyl (-CH2Cl) group offers a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of other chemical moieties. This versatility makes it a valuable intermediate in organic synthesis. ontosight.ai Research into related structures suggests that the chloromethyl group can play a crucial role in the biological activity of its derivatives.

The combination of the reactive chloromethyl group and the electronically influential nitrobenzamide core makes this scaffold a subject of research interest for creating new molecules with tailored properties. The development of synthetic routes to produce derivatives from this and similar scaffolds is an active area of chemical research. researchgate.net

Chemical and Physical Properties of 4-(Chloromethyl)-3-nitrobenzamide

| Property | Value | Source |

| CAS Number | 875157-03-2 | biosynth.combldpharm.combldpharm.com |

| Molecular Formula | C8H7ClN2O3 | biosynth.combldpharm.com |

| Molecular Weight | 214.6 g/mol | biosynth.com |

| SMILES | C1=CC(=C(C=C1C(=O)N)N+[O-])CCl | biosynth.combldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

4-(chloromethyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-4-6-2-1-5(8(10)12)3-7(6)11(13)14/h1-3H,4H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPVZDNKYMHDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 4-(Chloromethyl)-3-nitrobenzamide

The direct synthesis of 4-(chloromethyl)-3-nitrobenzamide is a multi-step process that hinges on the careful introduction of the chloromethyl and benzamide (B126) functionalities onto a nitro-substituted benzene (B151609) ring.

The logical precursor for the synthesis of 4-(chloromethyl)-3-nitrobenzamide is 4-(chloromethyl)-3-nitrobenzoic acid. This starting material already contains the necessary chloromethyl and nitro groups in the correct orientation. The synthesis would then proceed via the conversion of the carboxylic acid group into a primary amide.

Alternatively, the synthesis can commence from a more fundamental precursor, such as a substituted nitrobenzene (B124822). For instance, nitrobenzene itself is challenging to chloromethylate directly. justia.com However, methods have been developed for the chloromethylation of deactivated aromatic compounds. A plausible synthetic route could involve the chloromethylation of 3-nitrotoluene, followed by oxidation of the methyl group to a carboxylic acid, and subsequent amidation. Another approach is the vicarious nucleophilic substitution (VNS) of a nitroaromatic compound with the lithium salt of dichloromethane (B109758), which can introduce a chloromethyl group. sci-hub.se

The structural characterization of precursors is crucial. For example, in related compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding benzamide, the carboxy and carboxamide groups are significantly twisted out of the plane of the benzene ring. researchgate.net This conformational aspect can influence reactivity in subsequent steps.

Once a suitable precursor like 4-(chloromethyl)-3-nitrobenzoic acid is obtained, the formation of the amide is the final key step. This transformation typically involves activating the carboxylic acid, often by converting it to an acyl chloride with reagents like thionyl chloride, followed by reaction with ammonia (B1221849).

For the chloromethylation step on a precursor, various catalytic systems are employed. The Blanc reaction, which uses formaldehyde (B43269) and hydrochloric acid, is often catalyzed by Lewis acids such as zinc chloride or aluminum chloride. smolecule.com An alternative method for chloromethylating aromatic compounds involves using a mixture of chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide, which can proceed under mild conditions to give good yields. smolecule.com For deactivated aromatic compounds like nitrobenzene, more stringent conditions, such as using paraformaldehyde and hydrogen chloride in concentrated sulfuric acid at elevated temperatures (90-100°C), may be necessary. justia.com

The table below summarizes potential catalytic systems for the key transformations.

| Reaction Type | Reagents | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Chloromethylation | Formaldehyde, HCl | Lewis acids (e.g., ZnCl2, AlCl3) | Introduction of -CH2Cl group onto aromatic rings. | smolecule.com |

| Chloromethylation | Dimethoxymethane, Chlorosulfonic acid | ZnI2 in CH2Cl2 | High yields of chloromethyl derivatives under mild conditions. | smolecule.com |

| Chloromethylation (Deactivated Rings) | Paraformaldehyde, HCl | Concentrated H2SO4, 90-100°C | Chloromethylation of nitrobenzene. | justia.com |

| Amide Formation | Carboxylic Acid, Amine | Coupling agents (e.g., HBTU), then hydrolysis | Formation of amide bond. | |

| Amide Formation | Acyl Chloride, Amine | Base (e.g., Triethylamine) in CH2Cl2 | Schotten-Baumann reaction for rapid amide synthesis. | mdpi.com |

Synthesis of Related Benzamide Derivatives for Mechanistic and Activity Studies

To understand the structure-activity relationship and reaction mechanisms, various related benzamide derivatives are synthesized. These studies often involve modifying the substitution pattern on the aromatic ring. A series of novel 4-substituted-3-nitrobenzamide derivatives have been designed and synthesized to evaluate their biological activities. nih.gov

Chloromethylation is a key reaction for introducing the reactive chloromethyl group, a versatile handle for further functionalization. smolecule.com The reaction is typically an electrophilic substitution where formaldehyde and hydrogen chloride are the reagents, often catalyzed by a Lewis acid. For aromatic compounds bearing deactivating substituents like a nitro group, the conditions must be carefully controlled. justia.com For example, nitrotoluene can be chloromethylated in high yield using di(chloromethyl)ether with chlorosulfonic acid at low temperatures. justia.com A patented process describes the chloromethylation of aromatic compounds substituted with both an alkyl group and a deactivating group using a chloromethyl alkyl ether in the presence of ferric chloride or stannic chloride. justia.com

Another powerful method is the vicarious nucleophilic substitution (VNS) of nitroaromatics. sci-hub.se This approach uses the lithium salt of dichloromethane and has been shown to be effective for nitrobenzenes substituted with either electron-donating or electron-accepting groups, affording chloromethylated products in good yields. sci-hub.se

| Substrate Type | Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Aromatic Hydrocarbons | Blanc Reaction | Formaldehyde, HCl, ZnCl2 | Classic method for introducing the chloromethyl group. | smolecule.com |

| Deactivated Aromatics (e.g., Nitrotoluene) | Friedel-Crafts variant | di(chloromethyl)ether, Chlorosulfonic acid | Effective for rings with electron-withdrawing groups. | justia.com |

| Alkyl- and Deactivated Aromatics | Patented Process | Chloromethyl alkyl ether, FeCl3 or SnCl4 | Avoids protic mineral acids; mild conditions. | justia.com |

| Nitroaromatics | Vicarious Nucleophilic Substitution (VNS) | Lithium salt of CH2Cl2, t-BuOK | New strategy for synthesis of benzyl (B1604629) chlorides. | sci-hub.se |

The amide bond is a cornerstone of many biologically active molecules, and its formation is one of the most important reactions in organic chemistry. researchgate.net Traditional methods involve activating a carboxylic acid and then coupling it with an amine. researchgate.net

The Schotten-Baumann reaction, which uses an acyl chloride and an amine in the presence of a base, is a facile and rapid method for synthesizing amide bonds. mdpi.com For instance, N-(3-chlorophenethyl)-4-nitrobenzamide was synthesized with a 90% yield from 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine using triethylamine (B128534) as the base. mdpi.com

Modern methods aim for greater efficiency and sustainability. Ruthenium catalysts have been developed for the direct coupling of alcohols and amines to form amides. organic-chemistry.org Solvent-free methods using methoxysilanes as coupling agents have also been reported, achieving high yields at elevated temperatures. rsc.org Furthermore, metal-free domino protocols can synthesize benzamides from ethylarenes using iodine and tert-butyl hydroperoxide (TBHP), followed by reaction with aqueous ammonia. organic-chemistry.org

| Method | Reactants | Reagents/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Schotten-Baumann Reaction | Acyl Chloride, Amine | Triethylamine | Dichloromethane, RT | 90% | mdpi.com |

| Direct Coupling | Alcohol, Amine | RuH2(PPh3)4, NHC precursor, NaH | - | Good | organic-chemistry.org |

| Solvent-free Coupling | Carboxylic Acid, Amine | Methoxysilane coupling agent | 120°C, 7 hours | 99% | rsc.org |

| Domino Protocol | Ethylarene, Aqueous Ammonia | Iodine, TBHP | - | Good to Excellent | organic-chemistry.org |

| Oxidative Amidation | Benzylamine | I2-TBHP system | - | - | researchgate.net |

The synthesis of chiral benzamide derivatives often requires stereoselective methods to control the three-dimensional arrangement of atoms. google.com Palladium(0)-catalyzed cyclization reactions of 2-aminotosyl benzamides with substituted propargyl carbonates can deliver 1,4-benzodiazepin-5-ones with a high degree of stereoselectivity. nih.gov Similarly, Pd(0) catalysis can be used for the stereoselective intramolecular cyclization of allyl and homoallyl benzamides. acs.org

There is growing interest in metal-free stereoselective reactions. A novel and efficient strategy for the regio- and diastereoselective transition-metal-free hydroalkylation of N-allenyl sulfonamides has been developed, proceeding with high atom economy under mild conditions. rsc.org Metal-free, base-catalyzed methods have also been developed for annulation reactions to furnish spirooxindole derivatives. bohrium.com Furthermore, a general, metal-free, and mild method for the N-alkylation of amines by alcohols proceeds via a cascade of oxidation, imine formation, and reductive amination, which can be performed with excellent diastereoselectivity using a phosphoric acid catalyst. acs.org These advanced synthetic pathways are crucial for creating complex, three-dimensional molecules based on the benzamide scaffold for detailed biological evaluation. mdpi.com

Regioselectivity and Side Reactions in Nitrobenzamide Synthesis

The synthesis of specifically substituted aromatic compounds like 4-(chloromethyl)-3-nitrobenzamide demands precise control over the placement of functional groups on the benzene ring, a concept known as regioselectivity. The substitution pattern is typically dictated by the choice of starting materials and the directing effects of the substituents already present on the ring.

In the synthesis of related nitrobenzamide structures, the regiochemistry is often established early and carried through the synthetic sequence. For instance, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide begins with 4-chloro-3-nitrobenzoic acid. google.com In this precursor, the chloro and nitro groups are already in the desired 1,2,4-trisubstituted pattern. Subsequent reactions, such as amination and conversion of the carboxylic acid to an amide, proceed without altering this arrangement. google.com The directing effects of the substituents play a crucial role; the carboxyl group is a meta-director, while the chloro group is an ortho-, para-director. The nitration of a precursor like 4-chlorotoluene (B122035) would likely yield a mixture of isomers, making the selection of a pre-substituted starting material a more efficient strategy for achieving the desired regioselectivity.

During the synthesis of nitrobenzamides, several side reactions can occur, potentially lowering the yield and purity of the target compound. The formation of the amide bond itself, often achieved through the reaction of a carboxylic acid derivative (like an acyl chloride) with an amine, must be carefully controlled. The Schotten-Baumann reaction conditions, which involve an acyl chloride, an amine, and a base, are commonly employed for this purpose. mdpi.com

Potential side reactions in the synthesis of and reactions involving nitrobenzamides are summarized in the table below.

Table 1: Potential Side Reactions in Nitrobenzamide Synthesis and Transformation

| Reaction Type | Description | Conditions to Minimize | Reference |

|---|---|---|---|

| Over-reduction | The nitro group is susceptible to reduction. Under certain conditions, it can be partially or fully reduced to amino groups, leading to impurities. | Careful selection of reducing agents and control of reaction conditions if a reduction is intended for another part of the molecule. | researchgate.net |

| Amide Hydrolysis | The benzamide functional group can be hydrolyzed back to the corresponding carboxylic acid and amine, particularly under strong acidic or basic conditions. | Maintaining a neutral or near-neutral pH during workup and purification steps. | google.com |

| Carbamate Formation | In the presence of strong alkali, amides can undergo rearrangement and hydrolysis to form undesired amines. | Avoiding the use of excessively strong bases when manipulating the amide. | google.com |

| Reaction at Chloromethyl Group | The chloromethyl group is reactive and can undergo nucleophilic substitution with solvents (e.g., hydrolysis with water) or other nucleophiles present in the reaction mixture. | Use of anhydrous solvents and protection of the chloromethyl group if necessary, depending on subsequent reaction steps. | rsc.org |

Control over these side reactions is critical for the efficient synthesis of 4-(chloromethyl)-3-nitrobenzamide. This involves optimizing reaction conditions such as temperature, reaction time, and the choice of reagents and solvents to favor the desired transformation while suppressing unwanted pathways.

Isotope Labeling Approaches in Benzamide Derivatization

Isotope labeling is a powerful technique used to tag molecules for various analytical purposes, including metabolic profiling, quantitative analysis by mass spectrometry, and in vivo imaging. Benzamide derivatives, including structures related to 4-(chloromethyl)-3-nitrobenzamide, can be isotopically labeled using several strategic approaches. The primary goals of this derivatization are often to introduce a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N) for mass spectrometry-based quantification or to incorporate a radioisotope (e.g., ¹⁸F, ¹³¹I) for imaging techniques like Positron Emission Tomography (PET). tandfonline.comresearchgate.net

Isotope-Coded Derivatization (ICD) is a common strategy used in quantitative metabolomics. researchgate.net This approach involves labeling a sample with a derivatization reagent containing a heavy isotope and a control or standard sample with the corresponding light (natural abundance) version of the reagent. researchgate.net When the samples are mixed and analyzed by mass spectrometry, the chemically identical derivatives appear as a pair of peaks separated by a specific mass difference, allowing for precise relative or absolute quantification. researchgate.netacs.org While derivatization is often necessary for compounds that are not volatile enough for gas chromatography (GC-MS), it can also significantly improve ionization efficiency and chromatographic separation in liquid chromatography (LC-MS). acs.orgjfda-online.com

For benzamide derivatives, labeling can be achieved by using an isotopically labeled amine or a labeled carboxylic acid precursor during the synthesis. Alternatively, a pre-existing molecule can be derivatized. For example, a carboxylic acid precursor to a benzamide could be labeled using an isotope-coded reagent like p-dimethylaminophenacyl (DmPA) bromide, which reacts with the carboxyl group to introduce a tag for enhanced LC-MS analysis. acs.org

Another significant application of isotope labeling for this class of compounds is in the synthesis of radiotracers for PET imaging. The nitro group on the aromatic ring is particularly useful for introducing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). This can be accomplished via nucleophilic aromatic substitution, where the nitro group is displaced by ¹⁸F⁻. researchgate.net This method has been successfully used to synthesize ¹⁸F-labeled nitroaromatic compounds, which can then be used in further synthetic steps or as imaging agents themselves. researchgate.net

Table 2: Examples of Isotope Labeling Approaches for Benzamide-Related Structures

| Isotope | Labeling Method/Reagent | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| ¹³C | Isotope-coded p-dimethylaminophenacyl (DmPA) bromide | Quantitative profiling of carboxylic acids | LC-MS | acs.org |

| ²H (d) | d-MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Metabolite quantification | GC-MS | researchgate.net |

| ¹⁸F | Nucleophilic substitution of a nitro group with K[¹⁸F]/Kryptofix | Synthesis of PET radiotracers | PET Imaging | researchgate.net |

These labeling strategies underscore the versatility of benzamide structures in advanced analytical and diagnostic applications, allowing researchers to trace their fate in complex biological systems and quantify their presence with high accuracy.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a combination of one- and two-dimensional techniques, a complete assignment of proton and carbon signals can be achieved, confirming the molecular constitution and connectivity.

One-Dimensional NMR (¹H, ¹³C) Characterization

While specific experimental spectra for 4-(chloromethyl)-3-nitrobenzamide are not widely published, a detailed characterization can be inferred from closely related structures and established chemical shift principles. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the amide protons.

Based on data for the analogous compound 4-(chloromethyl)-3-nitrobenzoic acid, the aromatic protons would appear in the downfield region. researchgate.net The proton at position 2, being between the nitro and amide groups, would be the most deshielded. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets. The benzylic protons of the chloromethyl group are expected to resonate as a singlet, typically in the range of 4.5-5.0 ppm. researchgate.net The two amide protons would appear as a broad singlet.

In the ¹³C NMR spectrum, eight distinct signals are anticipated, corresponding to the six aromatic carbons, the carbonyl carbon of the amide, and the chloromethyl carbon. The carbonyl carbon is expected to have a chemical shift in the range of 165-170 ppm. rsc.org The aromatic carbons will have shifts influenced by the electron-withdrawing nitro group and the chloromethyl and amide substituents. rsc.orgmdpi.com

Predicted ¹H and ¹³C NMR Data for 4-(Chloromethyl)-3-nitrobenzamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H2 | ~8.5-8.8 | - | s |

| H5 | ~7.9-8.1 | - | dd |

| H6 | ~8.2-8.4 | - | d |

| CH₂Cl | ~4.8-5.0 | ~40-45 | s |

| NH₂ | variable (broad) | - | s |

| C1 | - | ~135-138 | Quaternary |

| C2 | - | ~130-133 | CH |

| C3 | - | ~148-151 | Quaternary (C-NO₂) |

| C4 | - | ~138-141 | Quaternary (C-CH₂Cl) |

| C5 | - | ~125-128 | CH |

| C6 | - | ~133-136 | CH |

| C=O | - | ~165-170 | Carbonyl |

| CH₂Cl | - | ~40-45 | Methylene |

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons. longdom.org For 4-(chloromethyl)-3-nitrobenzamide, a cross-peak would be expected between the signals for H5 and H6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the signals of H2, H5, and H6 to their respective carbon atoms (C2, C5, and C6) and the chloromethyl protons to their carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key expected correlations would include the CH₂ protons to C3, C4, and C5, and the amide protons to the carbonyl carbon (C=O) and C1. These correlations are crucial for confirming the substitution pattern of the benzene (B151609) ring. ipb.pt

Nitrogen-15 NMR Features in Heterocyclic Compounds

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of nitrogen atoms. researchgate.net For 4-(chloromethyl)-3-nitrobenzamide, two distinct ¹⁵N signals are expected: one for the amide nitrogen (-NH₂) and one for the nitro group nitrogen (-NO₂).

The chemical shifts in ¹⁵N NMR span a very wide range. arkat-usa.org The amide nitrogen signal is anticipated to appear in a specific region, while the nitro group nitrogen signal would be found significantly downfield, in a range characteristic for aromatic nitro compounds. arkat-usa.orgresearchgate.net The precise chemical shifts are highly sensitive to solvent and electronic effects. researchgate.net ¹H-¹⁵N correlation experiments, such as HMBC, could be used to definitively assign the amide nitrogen by observing its correlation to the amide protons and aromatic protons. ipb.pt

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com For 4-(chloromethyl)-3-nitrobenzamide (C₈H₇ClN₂O₃), the monoisotopic mass is calculated to be 214.0145 Da.

High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby validating the elemental composition. mdpi.com Under electron ionization (EI) or electrospray ionization (ESI), the molecule would produce a characteristic molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺). mdpi.comgoogle.com

The fragmentation of the molecule is expected to follow predictable pathways governed by the functional groups present:

Alpha-cleavage: A common fragmentation for amides is the cleavage of the bond between the carbonyl group and the aromatic ring, which could lead to a [C₇H₄ClNO₂]⁺ fragment or a [CONH₂]⁺ fragment.

Loss of small molecules: The molecular ion could undergo the loss of small, stable neutral molecules. Common losses would include the nitro group (-NO₂), a chlorine radical (-Cl), or the entire chloromethyl group (-CH₂Cl).

McLafferty rearrangement is not expected for this structure due to the lack of a suitable gamma-hydrogen.

Analysis of these fragment ions allows for the piecemeal reconstruction of the molecule, providing strong corroborative evidence for the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of 4-(chloromethyl)-3-nitrobenzamide would be dominated by absorptions from the amide and nitro groups. Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the N-H bonds of the primary amide are expected around 3400-3200 cm⁻¹. The C=O (amide I) stretch would give a strong absorption around 1650-1680 cm⁻¹. The N-H bend (amide II) would appear near 1600 cm⁻¹. The nitro group would be identified by two strong bands: an asymmetric stretch near 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. Other characteristic bands would include aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and the C-Cl stretch at lower frequencies (typically 800-600 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov Aromatic ring vibrations, particularly the ring breathing mode, often give a strong Raman signal. The symmetric stretch of the nitro group is also typically strong in the Raman spectrum. While the C=O stretch is visible, it is generally weaker than in the IR spectrum. This technique is particularly useful for analyzing solid samples and can provide information about the crystal lattice. sigmaaldrich.com

Characteristic Vibrational Frequencies for 4-(Chloromethyl)-3-nitrobenzamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Amide (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3200 | Strong, Sharp |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium to Weak |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1650 | Strong |

| Amide (N-H) | Bend (Amide II) | 1620 - 1590 | Medium to Strong |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1520 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1340 | Strong |

| C-Cl | Stretch | 800 - 600 | Medium to Strong |

X-ray Diffraction and Gas Electron Diffraction for Solid and Gas Phase Structural Determination

While spectroscopy provides information on connectivity and functional groups, diffraction techniques determine the precise three-dimensional arrangement of atoms.

X-ray Diffraction: For solid-state analysis, single-crystal X-ray diffraction is the definitive method. Although a crystal structure for 4-(chloromethyl)-3-nitrobenzamide itself is not readily available, data from the highly analogous compounds 4-chloro-3-nitrobenzamide (B92726) and 4-(chloromethyl)-3-nitrobenzoic acid provide excellent models. researchgate.netnih.gov

For 4-chloro-3-nitrobenzamide, the crystal system is monoclinic with space group P2₁/c. nih.gov The molecules are linked in the crystal lattice by intermolecular N-H···O hydrogen bonds involving the amide group and the nitro group of an adjacent molecule. nih.gov Additionally, π–π stacking interactions between the aromatic rings (centroid-centroid distance of 3.803 Å) contribute to the stability of the crystal structure. nih.gov

For 4-(chloromethyl)-3-nitrobenzoic acid, the crystal structure is also monoclinic (P2₁/c), with cell parameters a = 7.5316 Å, b = 17.0508 Å, c = 14.1080 Å, and β = 100.605°. researchgate.netresearchgate.net In this case, the hydrogen bonding is dominated by the carboxylic acid groups forming classic dimer motifs.

It is highly probable that 4-(chloromethyl)-3-nitrobenzamide would crystallize in a similar monoclinic system, with a packing structure dominated by N-H···O hydrogen bonds between the amide groups, analogous to the structure of 4-chloro-3-nitrobenzamide. nih.gov

Gas Electron Diffraction (GED): This technique is used to determine the structure of molecules in the gas phase, free from intermolecular forces present in a crystal. researchgate.net A GED study of 4-(chloromethyl)-3-nitrobenzamide would provide precise bond lengths, bond angles, and information about the conformational preferences of the molecule, such as the rotational barrier of the nitro and amide groups relative to the benzene ring. rsc.orgosti.govresearchgate.net Studies on similar molecules like nitrobenzene (B124822) have used GED to investigate these structural parameters. researchgate.net

Crystal Structure Determination

Direct experimental determination of the crystal structure of 4-(Chloromethyl)-3-nitrobenzamide has not been reported in the reviewed literature. However, the crystal structure of the analogous compound, 4-Chloro-3-nitrobenzamide , has been elucidated and provides a strong model for understanding the solid-state packing and intermolecular interactions of the target molecule.

The crystal structure of 4-Chloro-3-nitrobenzamide was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds and π–π stacking interactions. researchgate.net The benzene ring is planar, and the chloro, nitro, and amide groups are nearly coplanar with the ring. researchgate.net

Similarly, the crystal structure of 4-(Chloromethyl)-3-nitrobenzoic acid , which shares the chloromethyl and nitro substituents with the target compound, has been determined to be monoclinic, with the space group P21/c. researchgate.net This suggests that 4-(Chloromethyl)-3-nitrobenzamide is also likely to adopt a monoclinic crystal system.

In a related compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide , the carboxamide and nitro groups are significantly twisted out of the plane of the benzene ring. In the crystal structure, these molecules form hydrogen-bonded dimers. researchgate.net

Table 1: Crystallographic Data for 4-Chloro-3-nitrobenzamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8490 (18) |

| b (Å) | 7.5470 (15) |

| c (Å) | 12.374 (3) |

| β (°) | 101.18 (3) |

| Volume (ų) | 810.7 (3) |

| Z | 4 |

Conformational Analysis in Different Phases

The conformation of 4-(Chloromethyl)-3-nitrobenzamide, particularly the orientation of the chloromethyl, nitro, and amide groups relative to the benzene ring, is expected to be influenced by its physical state (solid versus solution).

In the solid state, as inferred from the structure of 4-Chloro-3-nitrobenzamide, the molecule is likely to be relatively planar due to the constraints of crystal packing and the formation of strong intermolecular hydrogen bonds and π–π stacking interactions. researchgate.net The planarity is further encouraged by the presence of an intramolecular hydrogen bond. researchgate.net

In solution, the molecule would exhibit greater conformational flexibility. The barrier to rotation around the C-C and C-N bonds would be lower, allowing for a range of conformations to exist in equilibrium. The preferred conformation in solution will be influenced by a combination of steric and electronic effects, as well as solvent interactions. For instance, in substituted nitrobenzamides, the nitro and amide groups are often twisted out of the plane of the benzene ring to relieve steric strain. researchgate.net Computational modeling of related nitroaromatic compounds has shown that the nitro group often adopts a nearly coplanar arrangement with the benzene ring to maximize conjugative stabilization, while the amide group may rotate to minimize steric hindrance.

The conformational dynamics can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Variable-temperature NMR experiments, for example, can provide information on the energy barriers between different rotational isomers (rotamers).

Derivatization Strategies and Advanced Analytical Applications

Chemical Derivatization for Enhanced Chromatographic Analysis

Chemical derivatization is a cornerstone technique in chromatography for analyzing compounds that lack the necessary properties for effective separation and detection. greyhoundchrom.com By modifying the functional groups of an analyte, derivatization can significantly increase sample volatility for Gas Chromatography (GC) or enhance detectability for High-Performance Liquid Chromatography (HPLC). scribd.comregistech.com

Pre-column derivatization is a strategy employed in HPLC to improve the analytical performance for compounds that lack a suitable chromophore for UV detection or exhibit poor chromatographic behavior. nih.govaxionlabs.com The process involves reacting the analyte with a derivatizing agent before introducing it into the HPLC system. axionlabs.com This approach is particularly useful for amino acids and other biomolecules that are often difficult to detect at low concentrations. axionlabs.com

The 4-(Chloromethyl)-3-nitrobenzamide molecule is well-suited for this purpose. Its reactive chloromethyl group can readily undergo alkylation reactions with nucleophilic functional groups such as carboxylic acids, phenols, and thiols under mild conditions. The nitrobenzamide portion of the molecule contains a potent chromophore, the nitroaromatic ring, which imparts strong UV absorbance to the resulting derivative. nih.gov This significantly enhances the sensitivity of HPLC-UV detection. nih.gov The derivatization not only improves detectability but can also enhance the stability and chromatographic retention of the analyte. A similar principle is seen with reagents like 4-nitrobenzyl bromide (4-NBB), which is used to label carboxyl groups in triterpenoids to facilitate their analysis by HPLC-UV. nih.gov

Table 1: Pre-column Derivatization with 4-(Chloromethyl)-3-nitrobenzamide for HPLC

| Analyte Functional Group | Reaction Type | Benefit for HPLC Analysis |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Enhanced UV detection, improved peak shape |

| Phenolic Hydroxyl (-OH) | Etherification | Increased retention on reversed-phase columns, enhanced UV detection |

| Thiol (-SH) | Thioether formation | Stabilizes reactive thiols, introduces a strong chromophore |

| Amine (-NH2) | Alkylation | Enhanced detection, improved chromatographic properties |

For Gas Chromatography (GC), derivatization is essential for analyzing non-volatile or thermally unstable compounds. scribd.comregistech.com The primary goals are to increase the volatility and thermal stability of polar analytes, allowing them to be analyzed in the gas phase without decomposition. researchgate.netscribd.com Common derivatization reactions for GC include alkylation, acylation, and silylation, which mask polar functional groups like -OH, -NH, and -SH. researchgate.net

4-(Chloromethyl)-3-nitrobenzamide can act as an alkylating agent, similar to other benzyl (B1604629) halides used in GC derivatization. researchgate.net By reacting with polar functional groups, it forms more volatile and thermally stable derivatives. For example, it can convert a non-volatile carboxylic acid into a more volatile ester. Furthermore, the presence of the electron-withdrawing nitro group makes the derivative highly responsive to an Electron Capture Detector (ECD), a highly sensitive detector used in GC for analyzing halogenated compounds and those with nitro groups. This is analogous to the use of Pentafluorobenzyl Bromide (PFBBr), which is employed to derivatize various compounds to enhance their detectability by ECD. researchgate.net

Table 2: Derivatization with 4-(Chloromethyl)-3-nitrobenzamide for GC

| Analyte Functional Group | Derivative Formed | Benefit for GC Analysis |

|---|---|---|

| Hydroxyl (-OH) | Ether | Increased volatility and thermal stability |

| Carboxylic Acid (-COOH) | Ester | Increased volatility, suitable for analysis |

| Amine (-NH2) | N-Alkyl derivative | Reduced polarity, improved peak shape |

| Thiol (-SH) | Thioether | Increased volatility, enhanced ECD detection |

Fluorescent Derivatization for Spectrophotometric Methods

Fluorescent derivatization is a powerful technique used to enhance the sensitivity of spectrophotometric and fluorimetric methods. semanticscholar.org It involves tagging a non-fluorescent or weakly fluorescent analyte with a fluorescent reagent (a fluorophore), which allows for detection at much lower concentrations. semanticscholar.orgresearchgate.net Reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are widely used to derivatize primary and secondary amines, yielding highly fluorescent products that can be measured spectrofluorimetrically. semanticscholar.orgresearchgate.net

While 4-(Chloromethyl)-3-nitrobenzamide itself is not a fluorophore, its chemical structure is relevant to this analytical strategy. The nitro group is a strong electron-withdrawing group, a feature often found in fluorescent labels and quenchers. semanticscholar.org The primary application of 4-(Chloromethyl)-3-nitrobenzamide in this context is likely as a chromophoric, rather than a fluorophoric, tag for UV-Visible spectrophotometry. researchgate.net After derivatization, the resulting product exhibits strong absorption in the UV-Vis spectrum, enabling quantitative analysis. researchgate.net

The derivatization reaction can be adapted for fluorometric analysis if the analyte itself is fluorescent and the derivatization causes a predictable shift in its fluorescence spectrum, or if a secondary reaction can be used to attach a fluorophore to the derivatized product. For instance, methods have been developed for the selective fluorogenic derivatization of specific amino acids like 3-nitrotyrosine, where the nitro group is a key part of the reaction. nih.govnih.gov

Table 3: Application in Spectrophotometric Methods

| Analytical Method | Principle of Derivatization | Advantage |

|---|---|---|

| UV-Visible Spectrophotometry | The reagent attaches a strong chromophore (nitroaromatic ring) to the analyte. | Enables quantitative analysis of analytes lacking a native chromophore. |

| Spectrofluorimetry | The reagent modifies the analyte, which could then be reacted with a fluorophore or analyzed for fluorescence quenching. | Potential for highly sensitive quantification, though not a direct fluorescent tag. |

Chiral Derivatization for Enantiomeric Purity Assessment

The separation and quantification of enantiomers are critical in the pharmaceutical industry. Chiral derivatization is a common strategy to determine the enantiomeric purity of a chiral compound using standard, non-chiral chromatographic systems. wikipedia.orgjuniperpublishers.com This technique involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated and quantified using conventional HPLC. wikipedia.orgnih.gov

For 4-(Chloromethyl)-3-nitrobenzamide to be used as a CDA, it would need to be enantiomerically pure itself, which is not its typical form. However, it can be utilized in chiral analysis in other ways. An achiral reagent like 4-(Chloromethyl)-3-nitrobenzamide can be used to derivatize a chiral analyte (e.g., a chiral amine or carboxylic acid). This derivatization serves two main purposes:

It introduces a strong chromophore (the nitrobenzamide group), facilitating sensitive UV detection.

The resulting derivative often exhibits better chromatographic properties, leading to improved separation on a chiral stationary phase (CSP).

This indirect approach allows for the effective enantiomeric separation of the derivatized analyte on a chiral HPLC column. The choice of the derivatizing agent is crucial as it must react completely with both enantiomers without causing racemization. wikipedia.org

Table 4: Role in Chiral Derivatization for Enantiomeric Purity Assessment

| Application | Method | Role of 4-(Chloromethyl)-3-nitrobenzamide |

|---|---|---|

| Enantiomeric Separation | Derivatization of a chiral analyte followed by separation on a Chiral Stationary Phase (CSP). | Acts as an achiral tagging agent to introduce a UV-active chromophore and improve chromatographic behavior. |

Reaction Mechanisms and Degradation Pathways

Hydrolytic Stability and Hydrolysis Mechanisms of Chloromethyl and Amide Moieties

The stability of 4-(chloromethyl)-3-nitrobenzamide in aqueous environments is primarily influenced by the hydrolysis of its chloromethyl and amide functionalities.

The chloromethyl group attached to the aromatic ring is susceptible to hydrolysis, a reaction that can be influenced by the presence of electron-withdrawing groups like the nitro group. The hydrolysis of aromatic chloromethyl compounds can lead to the formation of aromatic hydroxymethyl compounds. google.com Microwave irradiation has been shown to accelerate this hydrolysis process. google.com

The amide moiety in benzamides can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine or ammonia (B1221849). libretexts.orglibretexts.org In acidic conditions, the reaction produces a carboxylic acid and an ammonium (B1175870) salt. libretexts.org For instance, benzamide (B126) hydrolyzes in the presence of hydrochloric acid and water to form benzoic acid and ammonium chloride. libretexts.org Conversely, basic hydrolysis results in the formation of a carboxylate salt and ammonia or an amine. libretexts.orglibretexts.org The rate of alkaline hydrolysis is dependent on both steric and electronic factors, with electron-withdrawing groups on the acyl moiety increasing the electrophilicity of the carbonyl carbon and thus accelerating the reaction rate. arkat-usa.org While amides are generally resistant to hydrolysis in plain water, the process is catalyzed by acids, bases, or enzymes in biological systems. libretexts.orgresearchgate.net

A study on the forced degradation of a related compound, N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), demonstrated its sensitivity to hydrolysis. science.gov

Oxidative and Photolytic Degradation Processes

Nitroaromatic compounds are subject to degradation through oxidative and photolytic pathways, processes that can be influenced by environmental factors.

Oxidative degradation of nitroaromatics can be achieved through advanced oxidation processes (AOPs), such as the UV–H2O2 process. conicet.gov.arnih.gov This method relies on the generation of highly reactive hydroxyl radicals from the photolysis of hydrogen peroxide, which then initiate the degradation of the organic pollutant. conicet.gov.arnih.gov Studies on various nitroaromatic compounds have shown that this process can lead to the cleavage of the aromatic ring and the conversion of organic nitrogen to nitrate. nih.gov The efficiency of degradation is dependent on the concentration of hydrogen peroxide. conicet.gov.arnih.gov For instance, the degradation of N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB) has been observed under oxidative conditions using hydrogen peroxide solutions. researchgate.net

Photolytic degradation of nitroaromatic compounds in aqueous solutions is generally a slow process. nih.govacs.org However, the rate of photodegradation can be significantly enhanced by the presence of substances like hydrogen peroxide or dissolved humic substances. nih.govacs.orgumich.edu Nitroaromatic compounds strongly absorb sunlight in the ultraviolet and blue spectral regions, making them susceptible to photochemical transformation. umich.edu The presence of humic substances, found in natural waters, can enhance the sunlight-induced photolysis rates of nitrobenzenes. umich.edu The formation of nitroaromatic compounds can also occur during advanced oxidation processes, but this is suppressed by the presence of titanium dioxide (TiO2). dss.go.th

Nucleophilic Aromatic Substitution (SNAr) Pathways of Chloromethyl and Nitro Groups

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orgscribd.com The presence of electron-withdrawing groups, such as the nitro group, ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate and facilitating the reaction. libretexts.orgscribd.com

In the context of 4-(chloromethyl)-3-nitrobenzamide, both the chloromethyl and nitro groups can be involved in SNAr reactions. The chlorine atom of the chloromethyl group can act as a leaving group. Additionally, the nitro group strongly activates the aromatic ring towards nucleophilic attack. Vicarious nucleophilic substitution (VNS) is a specific type of SNAr where a hydrogen atom is replaced by a nucleophile. This has been observed in nitroaromatics with reagents like chloromethyl phenyl sulfone. acs.orgresearchgate.net The reaction of nitroarenes with the lithium salt of dichloromethane (B109758) can lead to chloromethyl-substituted nitroaromatics. sci-hub.se

Enzyme-Mediated Bioreduction Mechanisms of Nitroaromatic Moieties

The nitro group of 4-(chloromethyl)-3-nitrobenzamide is a key target for enzymatic bioreduction, a process central to the biological activity and detoxification of many nitroaromatic compounds. nih.govscielo.br This transformation is primarily mediated by a class of enzymes known as nitroreductases. oup.comoup.com

Role of Type I Nitroreductases in Biotransformation

Bacterial nitroreductases are broadly classified into two types based on their sensitivity to oxygen. oup.comoup.comType I nitroreductases are oxygen-insensitive flavoenzymes that catalyze the reduction of nitro groups through a series of two-electron transfers, utilizing NAD(P)H as an electron donor. oup.comoup.comresearchgate.net This sequential reduction proceeds through nitroso and hydroxylamino intermediates to ultimately form the corresponding amino derivative. oup.comrsc.org However, in many cases, the hydroxylamino derivative is the final product of the reaction. oup.comoup.com These enzymes are of significant interest for their roles in bioremediation and the activation of prodrugs. oup.comresearchgate.net Enteric bacteria, for example, express type I nitroreductases that can reduce a wide range of nitroaromatic compounds. cdnsciencepub.com

Formation of Reactive Intermediates, including Nitro Anion-Radicals and Nitroso Compounds

The bioreduction of nitroaromatic compounds can proceed through different pathways, leading to the formation of various reactive intermediates.

Type II nitroreductases , which are oxygen-sensitive, catalyze a one-electron reduction of the nitro group to form a nitro anion-radical . oup.comoup.com In the presence of oxygen, this radical can transfer an electron to molecular oxygen, generating a superoxide (B77818) anion and regenerating the parent nitro compound in a futile cycle. oup.comoup.com While these nitro radical-anions are themselves relatively unreactive, their formation is an obligate intermediate step in the reductive metabolism of many nitroaryl compounds. nih.gov

The two-electron reduction pathway mediated by Type I nitroreductases leads to the formation of a nitroso intermediate, which is rapidly reduced further to a hydroxylamine (B1172632) derivative. oup.comoup.com The formation of these reduced intermediates, such as nitroso and superoxide species, is often linked to the toxic and mutagenic effects of nitro compounds, as they can covalently bind to cellular macromolecules like DNA. nih.gov For example, the reduction of 4-iodo-3-nitrobenzamide (B1684207) to its nitroso derivative has been shown to induce cell death in tumor cells. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, CCSD(T)) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and the high-accuracy Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed to model the electronic structure and predict reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For nitroaromatic compounds, these quantum mechanical data have been used to develop predictive models for properties like toxicity. oup.com

While DFT is computationally efficient for larger molecules, CCSD(T) provides a "gold standard" level of accuracy for smaller systems or for benchmarking DFT results, though it is computationally more demanding. d-nb.info These methods can be used to calculate various descriptors that help in predicting the molecule's behavior in chemical reactions.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates the molecule's capacity to donate electrons; related to ionization potential. researchgate.net |

| LUMO Energy | Indicates the molecule's capacity to accept electrons; related to electron affinity. researchgate.net |

| HOMO-LUMO Gap | Represents the energy required for electronic excitation; a smaller gap often implies higher chemical reactivity and lower kinetic stability. researchgate.net |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom, helping to identify electrophilic and nucleophilic sites. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying regions prone to electrophilic and nucleophilic attack. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For derivatives of 4-(Chloromethyl)-3-nitrobenzamide, docking studies can elucidate how the molecule interacts with the active site of enzymes or receptors.

Research on similar nitrobenzamide and benzamide (B126) derivatives has shown their potential to interact with various biological targets. For instance, docking simulations have been used to predict the binding of related compounds to enzymes involved in inflammation, such as COX-2, or pathways like NF-κB. In other studies, benzamide derivatives have been docked into the active sites of α-glucosidase and α-amylase to explore their potential as antidiabetic agents. nih.govresearchgate.net These simulations revealed key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with active site residues. nih.gov

A study on N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), a close analog, suggests its potential as an antitumor agent, and molecular docking could be employed to understand its interaction with targets like DNA or cancer-related proteins. researchgate.net Similarly, investigations into benzimidazole-thiadiazole derivatives utilized docking to explore binding with human Casein kinase-2 (CK2), a target in cancer therapy. nih.gov The simulations typically provide a binding energy score, which estimates the affinity of the ligand for the protein. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Related Benzamide Derivatives

| Compound Class | Potential Protein Target(s) | Key Interactions Observed |

| 2-chloro-5-[(..)]-4-nitrobenzamide derivatives | α-Glucosidase, α-Amylase | Hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov |

| Benzamide derivatives | Cyclooxygenase (COX) | Preferential inhibition of COX-1. researchgate.net |

| Benzimidazole-thiadiazole derivatives | Casein kinase-2 (CK2) | Strong electrostatic and π–π stacking interactions. nih.gov |

| N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide | DNA | Groove binding modes. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex, explore the conformational landscape of the ligand, and analyze the dynamics of the binding process.

For compounds similar to 4-(Chloromethyl)-3-nitrobenzamide, MD simulations have been performed to validate the stability of docking poses. For example, MD simulations of up to 100 nanoseconds have been used to confirm that a ligand remains stably bound within the active site of its target enzyme, such as α-glucosidase. nih.gov The Root Mean Square Deviation (RMSD) of the ligand-protein complex is often monitored during the simulation; a stable RMSD suggests the complex is not undergoing major structural changes and the binding is stable. nih.gov

MD simulations also supported the findings of a molecular docking study on the interaction between a nitroaromatic derivative and DNA, confirming the stability of the complex. researchgate.net These simulations can reveal important information about the role of solvent molecules and the flexibility of both the ligand and the protein, which are crucial for a comprehensive understanding of the binding event. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity or a specific property like toxicity. By developing mathematical models based on a set of known compounds, QSAR can be used to predict the activity of new or untested molecules and to form hypotheses about their mechanism of action. nih.gov

For the class of nitroaromatic compounds, QSAR studies are particularly relevant due to their widespread use and potential environmental and biological effects. oup.com Numerous QSAR models have been developed to predict the toxicity of nitroaromatics against various organisms. nih.gov These models often employ a range of molecular descriptors, which are numerical representations of the molecule's physicochemical properties. Descriptors can include:

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment. oup.com

Topological descriptors: Describing the connectivity and shape of the molecule. oup.com

Constitutional and functional group counts. oup.com

By analyzing the descriptors that are most influential in the QSAR model, researchers can generate mechanistic hypotheses. For example, if toxicity is strongly correlated with LUMO energy, it might suggest that the compound's ability to accept electrons is a key step in its mechanism of action. oup.com QSAR models for nitrobenzene (B124822) derivatives have shown that factors like hyperpolarizability and the position of substituents (ortho, meta, para) significantly impact toxicity. dergipark.org.tr Such models could be applied to 4-(Chloromethyl)-3-nitrobenzamide to predict its potential biological activities and guide experimental testing.

In Silico Prediction of Chemical Behavior and Metabolic Pathways

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which is a critical step in drug development. For 4-(Chloromethyl)-3-nitrobenzamide, these predictive models can estimate its likely chemical behavior and metabolic fate in a biological system.

Studies on similar benzamide derivatives have utilized in silico tools to predict properties like intestinal absorption, cell permeability (e.g., Caco-2), solubility, and potential toxicity. nih.govresearchgate.net These predictions are often based on established rules like Lipinski's rule of five and Veber's rule, which assess the drug-likeness of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

Predicting metabolic pathways is another crucial application of in silico methods. nih.gov The presence of the nitro group in 4-(Chloromethyl)-3-nitrobenzamide is significant, as nitroaromatic compounds can be metabolized via nitroreduction, a process that can lead to the formation of more toxic derivatives like arylhydroxylamines. oup.com Computational software can predict potential metabolites by simulating common metabolic reactions (e.g., oxidation, reduction, hydrolysis). qsartoolbox.org Recently, machine learning and deep learning models, such as MetaPathPredict, have been developed to predict complete metabolic modules and pathways from genomic data, which could potentially be adapted to predict the fate of xenobiotic compounds. nih.govosti.gov

Table 3: Example of In Silico Predicted ADMET Properties for Related Compounds

| Property | Description | Predicted Outcome for Similar Compounds | Reference |

| Human Intestinal Absorption | Percentage of the compound absorbed from the gut. | Moderate to good absorption (e.g., 93-96%). | nih.gov |

| Caco-2 Cell Permeability | An in vitro model for predicting intestinal drug absorption. | Values in the range of 0.36–0.55 nm/s observed. | nih.gov |

| Lipinski's Rule of 5 | A rule of thumb to evaluate drug-likeness. | Synthesized compounds fulfilled the rule. | nih.gov |

| Veber's Rule | Relates to oral bioavailability based on rotatable bonds and polar surface area. | Synthesized compounds fulfilled the rule. | nih.gov |

| Toxicity | Prediction of various toxic effects. | Negligible toxicity predicted for some derivatives. | nih.gov |

Applications in Organic Synthesis and Functional Materials

4-(Chloromethyl)-3-nitrobenzamide as a Versatile Synthetic Building Block

In the field of synthetic organic chemistry, the utility of a molecule is often defined by its capacity to act as a "building block"—a fundamental, pre-functionalized starting material for constructing more complex structures. cymitquimica.com 4-(Chloromethyl)-3-nitrobenzamide (CAS No: 875157-03-2) is recognized as a versatile small molecule scaffold precisely for this reason. cymitquimica.combiosynth.com Its chemical architecture features three key functional groups that can be selectively targeted in chemical reactions:

The Chloromethyl Group (-CH₂Cl): This is a highly reactive site, susceptible to nucleophilic substitution reactions. This allows for the straightforward attachment of the benzamide (B126) core to a wide variety of other molecules, such as amines, alcohols, or thiols, enabling the construction of larger, more complex molecular frameworks.

The Nitro Group (-NO₂): This strong electron-withdrawing group influences the reactivity of the aromatic ring and can itself be a precursor to other functional groups, most commonly an amine group (-NH₂) via reduction. This transformation dramatically alters the electronic properties and biological profile of the resulting molecule.

The Benzamide Group (-C(O)NH₂): The amide linkage is a stable and structurally important feature in many biologically active molecules. The N-H bonds can also participate in further reactions under specific conditions.

This combination of reactive sites makes 4-(chloromethyl)-3-nitrobenzamide a valuable intermediate in the synthesis of diverse chemical entities, from potential pharmaceuticals to specialized organic materials. cymitquimica.com

Synthesis of Hybrid Molecules with Modified Biological Activities

A key application of 4-(chloromethyl)-3-nitrobenzamide is in the synthesis of hybrid molecules, where its core structure is combined with other pharmacologically relevant moieties to create new compounds with potentially enhanced or modified biological activities. The strategy involves using the compound as a scaffold to link different functional units together.

Research has demonstrated the successful synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a bio-functional hybrid molecule, from the reaction of 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine. researchgate.netmdpi.com This type of synthesis highlights how a versatile building block can be connected with a component that enhances bioactivity, a crucial process in medicinal chemistry. mdpi.com The nitro group, in particular, is a valuable functional group in drug design, contributing to a wide array of therapeutic agents. mdpi.com

Further evidence of this concept comes from studies on related compounds. For instance, N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), a derivative, exhibited moderate cytotoxicity against breast cancer cell lines. The biological activity of such nitroaromatic compounds often involves mechanisms like the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The presence of the electron-withdrawing nitro group can heighten the compound's reactivity, which is a key factor in its potential therapeutic effects. These examples underscore the utility of the 4-(chloromethyl)-3-nitrobenzamide framework in developing novel, biologically active hybrid molecules.

Integration into Polymer Architectures and Functional Materials

The reactive chloromethyl group makes 4-(chloromethyl)-3-nitrobenzamide and analogous structures prime candidates for incorporation into polymer chains, leading to the creation of functional materials with specialized properties.

Chloromethyl-functionalized polymers are valuable precursors for a vast range of materials, including ion-exchange resins, polymer-supported catalysts, and membranes for various applications like fuel cells and redox flow batteries. ukm.my The benzylic chlorine provides a reactive handle for numerous nucleophilic substitution reactions, making it relatively easy to synthesize a wide variety of functionalized polymers. ukm.my

There are two primary strategies for creating such polymers:

Direct Polymerization of a Chloromethylated Monomer: A common and safer method involves the free-radical polymerization of monomers that already contain the chloromethyl group, such as 4-vinylbenzyl chloride (VBC). ukm.my This approach avoids the use of highly toxic chloromethylating agents and allows for better control over the degree of functionalization. ukm.my

Post-Polymerization Modification: This method involves introducing the chloromethyl group onto a pre-existing polymer backbone. For example, cross-linked styrene-divinylbenzene copolymer microspheres can be chloromethylated using reagents like 1,4-bis(chloromethoxy)butane (B169855) in the presence of a Lewis acid catalyst. researchgate.net This process allows for the functionalization of existing polymer structures. researchgate.net

These methods provide versatile routes to chloromethylated polymer backbones, which can then be further modified for specific applications.

The integration of functional units into conductive polymer backbones can yield materials with unique electrochemical properties. A prime example is the modification of poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used conducting polymer.

Researchers have synthesized a chloromethyl-functionalized EDOT derivative, which serves as a versatile intermediate for creating more complex functionalized monomers. researchgate.net This monomer was then electrochemically polymerized to produce poly(2‐chloromethyl‐2,3‐dihydrothieno[3,4‐b] researchgate.netCurrent time information in Bangalore, IN.dioxine), or PEDOT-MeCl. researchgate.net This functionalized polymer film demonstrated good reversible redox activity, significant capacitance properties, and thermal stability. researchgate.net

Critically, the modified polymer was successfully used to fabricate an electrochemical sensor. By applying the PEDOT-MeCl film as a sensing interface on an electrode, researchers created a device capable of detecting the neurotransmitter dopamine (B1211576), demonstrating the feasibility and practical application of such modified materials in the field of electrochemical sensing. researchgate.net

Table of Compounds Mentioned

Structure Activity Relationship Sar Studies in Biologically Active Nitrobenzamide Derivatives

Influence of Substituent Position and Nature on Biological Responses

The position and chemical nature of substituents on the nitrobenzamide scaffold play a pivotal role in dictating the type and potency of the biological response. The nitro group (NO₂), a strong electron-withdrawing group, is a key pharmacophore in many biologically active compounds. nih.gov Its presence and location on the aromatic ring significantly influence the molecule's electronic properties, polarity, and potential for interaction with biological targets. nih.govnih.gov

Research has shown that the presence of nitro groups, particularly at the C2 and C4 positions of a pyrrole (B145914) ring in related structures, can enhance antibacterial activity. nih.gov This is attributed not only to a protonophoric effect but also to improved lipophilicity, which facilitates better interaction with cellular membranes. nih.gov In the context of anti-inflammatory activity, the number and orientation of nitro groups on benzamide (B126) derivatives are critical for their capacity to inhibit nitric oxide production. nih.gov

Furthermore, the introduction of other substituents alongside the nitro group can modulate activity. For instance, in a series of 1,3-diaryltriazenes, the introduction of two nitro groups at the para positions of the benzene (B151609) rings, combined with electron-withdrawing groups like bromo, chloro, trifluoromethyl, or fluoro at the ortho position, transformed inactive compounds into highly cytotoxic agents. nih.gov This highlights a synergistic effect between the nitro group and other substituents in enhancing a specific biological response.

A study on bis-benzamides as inhibitors of the androgen receptor found that a nitro group was critical for the inhibitory activity against prostate cancer cell growth. diva-portal.org Compounds lacking this substituent were inefficient. This underscores the specific requirement of the nitro functionality for interaction with certain biological targets.

The following table summarizes the influence of substituent variations on the biological responses of nitrobenzamide derivatives based on findings from various studies.

| Compound Series | Substituent Variation | Biological Response | Key Findings | Reference |

| Pyrrolomycins | Introduction of nitro groups at C2 and C4 of the pyrrole ring. | Antibacterial activity | Enhanced activity against S. aureus and P. aeruginosa. | nih.gov |

| Nitro-substituted benzamides | Varying number and orientation of nitro groups. | Anti-inflammatory activity | Significant impact on the inhibition of nitric oxide production. | nih.gov |

| 1,3-Diaryltriazenes | Introduction of nitro groups at para positions and other electron-withdrawing groups at ortho positions. | Cytotoxicity | Transformed inactive compounds into highly potent cytotoxic agents. | nih.gov |

| Bis-benzamides | Presence or absence of a nitro group. | Androgen receptor inhibition | The nitro group was found to be critical for inhibitory activity. | diva-portal.org |

Correlation between Molecular Structure and Enzyme Inhibitory Potency

The molecular architecture of nitrobenzamide derivatives is a key determinant of their ability to inhibit specific enzymes. SAR studies have been instrumental in elucidating the structural requirements for potent enzyme inhibition.

In the pursuit of novel xanthine (B1682287) oxidase inhibitors, a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives were synthesized. Systematic SAR studies revealed that the compound 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (compound 6k) exhibited exceptional in vitro potency with an IC₅₀ value of 0.13 μM. This highlighted the importance of the 4-isopentyloxy and the N-(1H-pyrazol-3-yl) moieties for high-affinity binding to the enzyme's active site.

Similarly, in a study of benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, the position of a dimethylamine (B145610) side chain significantly influenced inhibitory activity and selectivity. tandfonline.com Picolinamide derivatives were generally more potent than their benzamide counterparts. tandfonline.com Compound 7a, a picolinamide derivative, was the most potent AChE inhibitor with an IC₅₀ of 2.49 µM and showed high selectivity for AChE over BChE. tandfonline.comresearchgate.net

The table below presents data on the enzyme inhibitory potency of various nitrobenzamide derivatives, illustrating the correlation between their structure and activity.

| Compound ID | Target Enzyme | Substituents | IC₅₀ (µM) | Reference |

| 6k | Xanthine Oxidase | 4-isopentyloxy, N-(1H-pyrazol-3-yl) | 0.13 | |

| 7a | Acetylcholinesterase (AChE) | picolinamide with ortho-dimethylamine | 2.49 | tandfonline.comresearchgate.net |

| pCPA | Tryptophan Hydroxylase 1 (TPH1) | Not applicable (reference compound) | 11.25 | diva-portal.org |

| LP 533401 | Tryptophan Hydroxylase 1 (TPH1) | Not applicable (reference compound) | 0.409 | diva-portal.org |

| Compound 1 | Tryptophan Hydroxylase 1 (TPH1) | 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one | 0.098 | diva-portal.org |

Structural Determinants of Antiproliferative Activity

The antiproliferative activity of nitrobenzamide derivatives against various cancer cell lines is profoundly influenced by their structural features. SAR studies have identified key determinants that enhance the cytotoxicity of these compounds.

A study on a series of novel 4-substituted-3-nitrobenzamide derivatives demonstrated that most of the synthesized compounds exhibited potent anti-tumor activity. researchgate.netnih.gov Compound 4a, in particular, showed the most potent inhibitory activities against HCT-116, MDA-MB-435, and HL-60 cancer cell lines, with GI₅₀ values ranging from 1.904 to 2.111 µM. researchgate.net Furthermore, compounds 4g, 4l, 4m, and 4n exhibited even more potent inhibitory activities against MDA-MB-435 and HL-60 cell lines, with GI₅₀ values in the range of 1.008-3.586 µM and 1.993-3.778 µM, respectively. researchgate.net This suggests that the nature of the substituent at the 4-position of the 3-nitrobenzamide (B147352) core is a critical factor for antiproliferative potency.

In another study focusing on 2-acetamidobenzamides, it was found that compounds 17j, 17r, and 17u were particularly active against a majority of tumor cell lines, with GI₅₀ values in the sub-micromolar range. nih.gov The best activity was observed with compound 17j, which caused 50% growth inhibition at submicromolar concentrations against 44 of 56 cell lines. nih.gov

The antiproliferative activity of curcumin (B1669340) analogues was also investigated, with compounds 3b and 3c showing promising activity against a panel of 60 NCI cancer cell lines. mdpi.com For instance, compound 3b displayed a GI₅₀ of 0.386 µM against the HCT-116 colon cancer cell line, while compound 3c had a GI₅₀ of 0.342 µM against the HCT-15 colon cancer cell line. mdpi.com These findings underscore the potential of modifying the core structure to achieve enhanced and selective antiproliferative effects.

The following table provides a summary of the antiproliferative activities of various nitrobenzamide derivatives and related compounds, highlighting the structural features that contribute to their cytotoxicity.

| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Key Structural Features | Reference |

| 4a | HCT-116 | 2.111 | 4-substituted-3-nitrobenzamide | researchgate.net |

| 4a | MDA-MB-435 | 1.904 | 4-substituted-3-nitrobenzamide | researchgate.net |

| 4a | HL-60 | 2.056 | 4-substituted-3-nitrobenzamide | researchgate.net |

| 4g | MDA-MB-435 | 1.008 | 4-substituted-3-nitrobenzamide | researchgate.net |

| 4l | MDA-MB-435 | 3.586 | 4-substituted-3-nitrobenzamide | researchgate.net |

| 17j | K562 | 0.16 (IC₅₀) | 2-acetamidobenzamide derivative | nih.gov |

| 3b | HCT-116 | 0.386 | Curcumin analogue | mdpi.com |

| 3c | HCT-15 | 0.342 | Curcumin analogue | mdpi.com |

| 3b | SF-539 | 0.354 | Curcumin analogue | mdpi.com |

| 3c | SF-539 | 0.38 | Curcumin analogue | mdpi.com |

| 3b | MDA-MB-435 | 0.21 | Curcumin analogue | mdpi.com |

| 3c | MDA-MB-435 | 0.243 | Curcumin analogue | mdpi.com |

Biological Activity Studies: in Vitro Mechanistic Investigations

Enzyme Inhibition Studies

The capacity of 4-(Chloromethyl)-3-nitrobenzamide and its related structures to inhibit specific enzymes is a key area of research. The following sections detail the findings regarding its interaction with several key enzymes.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the regulation of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com While the core structure of 4-(Chloromethyl)-3-nitrobenzamide has been incorporated into larger molecules to assess their potential as cholinesterase inhibitors, direct studies on 4-(Chloromethyl)-3-nitrobenzamide itself are not prominent in the reviewed literature.

For instance, the complex derivative 3-[4-(4-Chloromethyl-benzoylamino)-phenyl]-7, 8-dihydroxy-coumarin, which contains a 4-chloromethyl-benzoyl moiety, has been synthesized and characterized. nih.govtandfonline.com However, its specific inhibitory activity against AChE or BChE was not detailed in the available data. Research into other complex derivatives has shown that bulky molecules can exhibit selectivity towards BChE. mdpi.com

Inducible Nitric Oxide Synthase (iNOS) Modulation